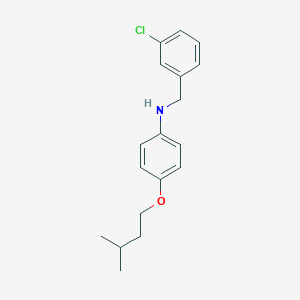![molecular formula C17H20ClNO B1385420 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-51-6](/img/structure/B1385420.png)
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline
Vue d'ensemble
Description
“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline” is a complex organic compound. It contains a chloro-methylphenoxy group, an ethyl group, and a dimethylaniline group . This suggests that it might have properties similar to other compounds with these groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized similarly to other phenoxy and aniline compounds. For instance, a related compound, “N-alkyl-N,N-dimethylphenoxyammonium”, was synthesized with a (4-chloro-2-methylphenoxy)acetate anion .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound likely has a phenyl ring (from the aniline group), an ether group (from the phenoxy group), and a chloro group .Applications De Recherche Scientifique
1. Synthesis and Molecular Structure Analysis
- Research demonstrates the synthesis and molecular structure analysis of compounds similar to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline, indicating their potential as starting materials for various chemical compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
2. Carcinogenic Properties and Metabolism Studies
- Studies from the 1950s and 1960s have explored the metabolism of similar compounds, shedding light on their carcinogenic properties and metabolic pathways (Boyland & Sims, 1959), (Hlavica & Kiese, 1969).
3. DNA Adduct Formation and Carcinogenic Potential
- Recent research has highlighted the potential carcinogenicity of similar aromatic amines, focusing on their ability to form DNA adducts, which are critical for understanding their role in carcinogenesis (Gonçalves, Beland, & Marques, 2001).
4. Development of Novel Organic Synthesis Methods
- Innovative methods for synthesizing N,N-dimethylaniline derivatives, which are closely related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline, have been developed. These methods have potential applications in organic synthesis (Taeufer & Pospech, 2020).
5. Biotransformation and Metabolite Analysis
- Research has also focused on the biotransformation of related compounds, leading to the identification of modified anilines as metabolites, which provides insights into their catabolic degradation and potential carcinogenic pathways (Kolar & Schlesiger, 1975).
6. Investigation of DNA Interaction and Carcinogenesis
- A detailed study of DNA adducts formed by similar amines highlights the significance of these interactions in the context of carcinogenesis, underscoring the importance of chemical structure in determining the biological activity of these compounds (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).
Propriétés
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-5-4-6-17(14(12)3)19-9-10-20-15-7-8-16(18)13(2)11-15/h4-8,11,19H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPSSAKHYYGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)
![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1385347.png)
![3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline](/img/structure/B1385348.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)
![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)


![N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385357.png)
![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)